4h-Imidazole-4-carboxylic acid methyl ester
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Overview
Description
4H-Imidazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C5H6N2O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-imidazole-4-carboxylic acid methyl ester typically involves the esterification of 4H-imidazole-4-carboxylic acid. One common method includes dissolving 4H-imidazole-4-carboxylic acid in methanol and adding sulfuric acid as a catalyst. The mixture is then heated to 80°C and stirred overnight to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazole-4-carboxylic acid.
Reduction: Various imidazole derivatives.
Substitution: Substituted imidazole esters.
Scientific Research Applications
4H-Imidazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and as a ligand in biochemical reactions.
Mechanism of Action
The mechanism of action of 4H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The compound’s imidazole ring is crucial for its binding affinity and specificity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- 1H-Imidazole-4-carboxylic acid methyl ester
- 1H-Imidazole-5-carboxylic acid methyl ester
- 4-Methylimidazole-5-carboxylic acid ethyl ester
Comparison: 4H-Imidazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
methyl 4H-imidazole-4-carboxylate |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-4H,1H3 |
InChI Key |
AIHAVWBQYOUBRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC=N1 |
Origin of Product |
United States |
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